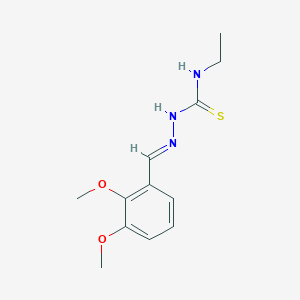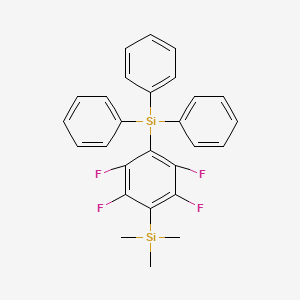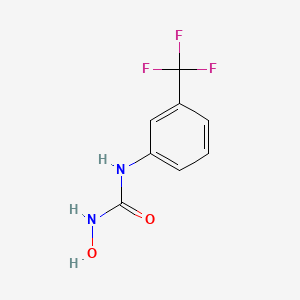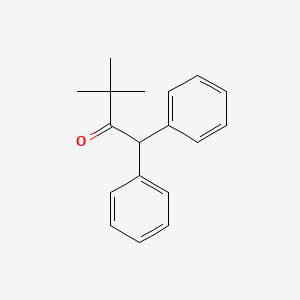
Tripentyl orthoformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripentyl orthoformate is an organic compound belonging to the class of orthoesters. Orthoesters are characterized by having three alkoxy groups attached to a central carbon atom. This compound, specifically, has three pentyl groups attached to the central carbon, making it a valuable reagent in organic synthesis due to its ability to form stable intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripentyl orthoformate can be synthesized through the reaction of pentanol with orthoformic acid esters. The general reaction involves the nucleophilic substitution of the hydroxyl group in pentanol with the orthoformic acid ester, typically under acidic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to drive the esterification reaction to completion. The reaction is typically carried out under reflux conditions to ensure the removal of water, which is a byproduct of the reaction.
Chemical Reactions Analysis
Types of Reactions
Tripentyl orthoformate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed to form pentanol and formic acid.
Transesterification: It can react with other alcohols to form different orthoesters and release pentanol.
Condensation: It can participate in condensation reactions with amines to form formamides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Transesterification: Alcohols and acid catalysts.
Condensation: Amines and acid catalysts.
Major Products
Hydrolysis: Pentanol and formic acid.
Transesterification: Different orthoesters and pentanol.
Condensation: Formamides.
Scientific Research Applications
Tripentyl orthoformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals, which are important intermediates in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tripentyl orthoformate involves its ability to act as a protecting group for carbonyl compounds. By forming stable acetals or ketals, it protects the carbonyl group from unwanted reactions during multi-step synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethyl orthoformate: A simpler orthoester with three methoxy groups.
Triethyl orthoformate: An orthoester with three ethoxy groups.
Triisopropyl orthoformate: An orthoester with three isopropyl groups.
Uniqueness
Tripentyl orthoformate is unique due to its longer alkyl chains, which can provide different solubility and reactivity properties compared to its shorter-chain counterparts. This makes it particularly useful in reactions where steric hindrance or hydrophobic interactions are important factors.
Properties
CAS No. |
637-42-3 |
|---|---|
Molecular Formula |
C16H34O3 |
Molecular Weight |
274.44 g/mol |
IUPAC Name |
1-(dipentoxymethoxy)pentane |
InChI |
InChI=1S/C16H34O3/c1-4-7-10-13-17-16(18-14-11-8-5-2)19-15-12-9-6-3/h16H,4-15H2,1-3H3 |
InChI Key |
NRRGKWUTVHJHCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(OCCCCC)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)





![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)
